molecular formula C17H32O2 B14641938 4-Hexylundecane-2,5-dione CAS No. 51916-50-8

4-Hexylundecane-2,5-dione

Cat. No.: B14641938
CAS No.: 51916-50-8
M. Wt: 268.4 g/mol
InChI Key: ZDPOLEWKVBWIJP-UHFFFAOYSA-N
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Description

4-Hexylundecane-2,5-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) located at the second and fifth positions of the hexylundecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexylundecane-2,5-dione can be achieved through several methods. One common approach involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle . This method typically requires acidic or basic conditions to facilitate the hydrolysis reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrolysis processes, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired production scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-Hexylundecane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into corresponding alcohols.

    Substitution: The carbonyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Hexylundecane-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Hexylundecane-2,5-dione exerts its effects involves its reactivity with various biological molecules. The compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles . This reaction can cause cross-linking and denaturation of proteins, affecting cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Hexanedione: Another diketone with similar reactivity but different chain length.

    Acetylacetone: A diketone with a shorter carbon chain and different chemical properties.

    2,5-Heptanedione: A diketone with a slightly longer carbon chain.

Uniqueness

4-Hexylundecane-2,5-dione is unique due to its specific chain length and the positioning of the carbonyl groups. This structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

51916-50-8

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

4-hexylundecane-2,5-dione

InChI

InChI=1S/C17H32O2/c1-4-6-8-10-12-16(14-15(3)18)17(19)13-11-9-7-5-2/h16H,4-14H2,1-3H3

InChI Key

ZDPOLEWKVBWIJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)C)C(=O)CCCCCC

Origin of Product

United States

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